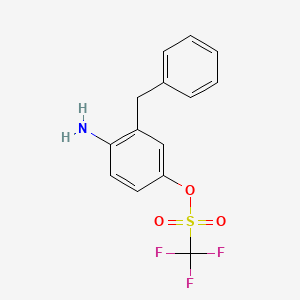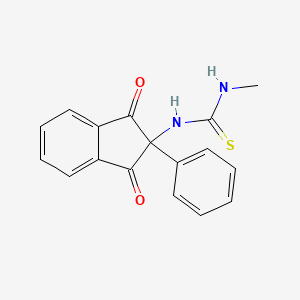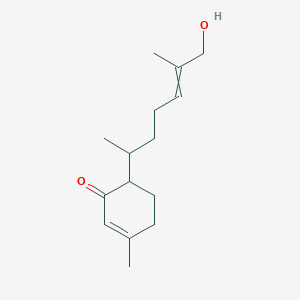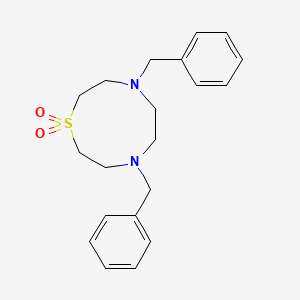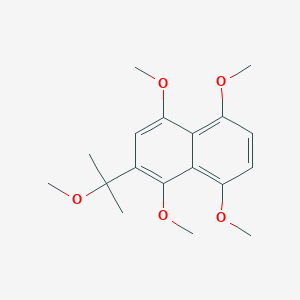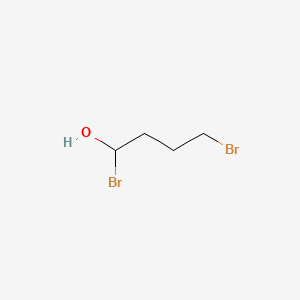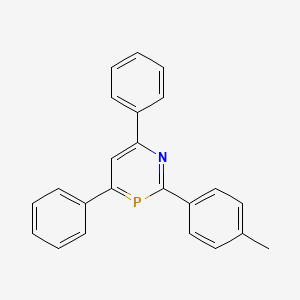
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine is a heterocyclic compound that contains a phosphorus atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine typically involves the reaction of 4-methylphenyl and diphenylphosphine with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phosphine, followed by the addition of the 4-methylphenyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the 4-methylphenyl group.
Diphenylphosphine: Contains two phenyl groups but lacks the azaphosphinine ring.
Phenylphosphine: Contains a single phenyl group and a phosphorus atom.
Uniqueness
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine is unique due to the presence of the 4-methylphenyl group and the azaphosphinine ring, which confer distinct chemical properties and reactivity compared to other phosphine compounds.
特性
CAS番号 |
113035-96-4 |
|---|---|
分子式 |
C23H18NP |
分子量 |
339.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)-4,6-diphenyl-1,3-azaphosphinine |
InChI |
InChI=1S/C23H18NP/c1-17-12-14-20(15-13-17)23-24-21(18-8-4-2-5-9-18)16-22(25-23)19-10-6-3-7-11-19/h2-16H,1H3 |
InChIキー |
ULXAECBSTJMIPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=P2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


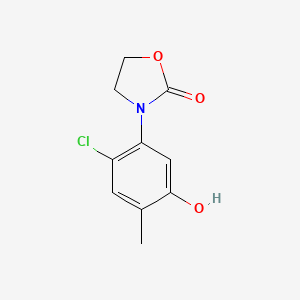

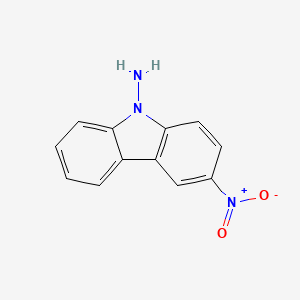
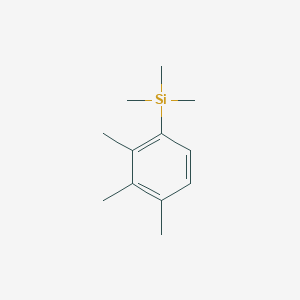
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
